molecular formula C20H19N3O3 B2883587 4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide CAS No. 1241612-11-2

4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide

Cat. No.: B2883587
CAS No.: 1241612-11-2
M. Wt: 349.39
InChI Key: RVCOWKVONDPQSP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indene moiety (a polycyclic hydrocarbon), a propynyl group (a hydrocarbon with a triple bond), an amino group (containing nitrogen), a methyl group (a single carbon with three hydrogens), and a nitrobenzamide moiety (an aromatic ring with a nitro group and an amide group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a polycyclic structure. The indene moiety would contribute a rigid, planar structure, while the propynyl, amino, methyl, and nitrobenzamide groups would add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in acid-base reactions, the propynyl group could undergo addition reactions, and the nitro group could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of polar groups like the nitro group and the amide group could influence its solubility in different solvents .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research could focus on optimizing its structure for better activity or lower side effects .

Properties

IUPAC Name

4-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-11-22(18-10-9-14-5-3-4-6-17(14)18)13-16-8-7-15(20(21)24)12-19(16)23(25)26/h1,3-8,12,18H,9-11,13H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCOWKVONDPQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-])C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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